
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene is an organochlorine compound with the molecular formula C8H6Cl4O. It is a derivative of benzene, characterized by the presence of three chlorine atoms and a chloroethoxysulfonyl group attached to the benzene ring. This compound is used in various chemical applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) under controlled temperatures and pressures to ensure selective chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where benzene or its derivatives are treated with chlorinating agents in the presence of catalysts. The process is optimized to achieve high yields and purity of the desired product. The final product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloroethoxysulfonyl group can lead to the formation of simpler sulfonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and reduced sulfonyl compounds .
Applications De Recherche Scientifique
1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloroethoxysulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trichlorobenzene: An organochlorine compound with three chlorine atoms attached to the benzene ring.
1,3,5-Trichlorobenzene: Another isomer of trichlorobenzene with different chlorine atom positions.
1,2,3-Trichlorobenzene: A third isomer with chlorine atoms in different positions, used in similar industrial applications.
Uniqueness
1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene is unique due to the presence of the chloroethoxysulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable for specific applications in chemical synthesis and scientific research .
Propriétés
Numéro CAS |
85650-12-0 |
|---|---|
Formule moléculaire |
C8H6Cl4O3S |
Poids moléculaire |
324.0 g/mol |
Nom IUPAC |
2-chloroethyl 2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C8H6Cl4O3S/c9-1-2-15-16(13,14)8-4-6(11)5(10)3-7(8)12/h3-4H,1-2H2 |
Clé InChI |
SWNKSMKQKDDVSO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dipropylamino)methyl]isoindole-1,3-dione](/img/structure/B14007202.png)

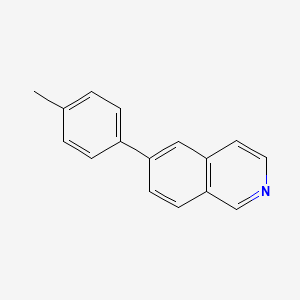
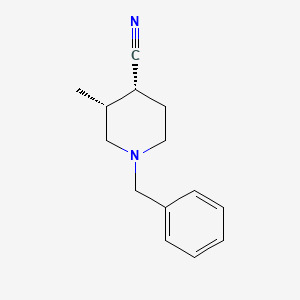
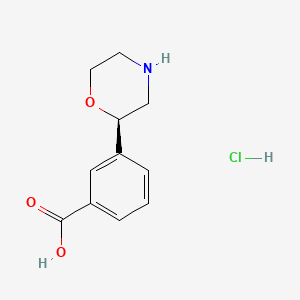
![[(3,5-Dinitro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B14007224.png)

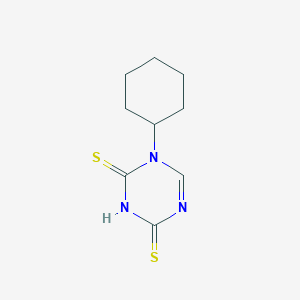
![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
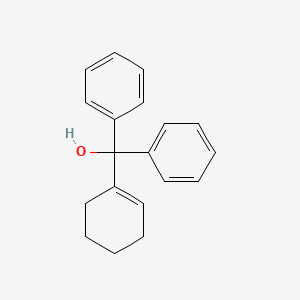
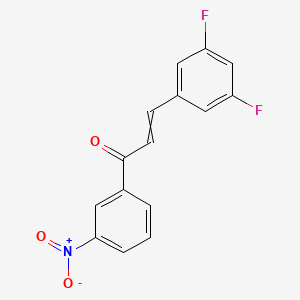
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)


